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Brevinin-2E-OG1 antimicrobial peptide

Cat. No.: B1577789
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Description

The Role of Antimicrobial Peptides in Innate Immunity Systems

Antimicrobial peptides are essential effectors of the innate immune system, providing a rapid and non-specific first line of defense against a wide range of pathogens. nih.govnih.govresearchgate.net Unlike the adaptive immune system, which develops a targeted response over time, the innate system must act immediately to prevent infection. nih.govresearchgate.net In many vertebrates, including amphibians, AMPs are synthesized and stored in specialized granular glands in the skin. newatlas.comthemunicheye.com When an amphibian is injured or threatened, these peptides are secreted onto the skin's surface. themunicheye.com

These small, gene-encoded molecules, typically consisting of 8-50 amino acids, are characteristically cationic and amphipathic. nih.govresearchgate.net This structure allows them to selectively interact with and disrupt the negatively charged cell membranes of microorganisms like bacteria, fungi, and some viruses, often leading to cell death. nih.govcpu-bioinfor.org Their mechanism of action, which primarily targets the microbial membrane, is considered a key reason why pathogens have a lower tendency to develop resistance to AMPs compared to conventional antibiotics. ulster.ac.uk

Evolutionary Significance and Biodiversity of Amphibian-Derived Peptides

Amphibians, with their permeable skin and frequent exposure to microbe-rich environments, have developed a particularly diverse and potent arsenal (B13267) of antimicrobial peptides. newatlas.comresearchgate.net It is believed that many of today's amphibian AMPs evolved from a common ancestral gene around 150 million years ago. nih.govresearchgate.netnih.gov Over time, gene duplication and subsequent mutations have led to an incredible diversification, resulting in over 100 distinct families of these peptides. uwm.edu.pl This rapid evolution may be driven by an ongoing evolutionary arms race between amphibians and the pathogens in their environment. ulster.ac.uk

The skin of a single frog species can contain a multitude of different AMPs, each with potentially unique properties and targets. nih.gov This biodiversity represents a vast, largely untapped resource for the discovery of new drug leads. nih.gov Since the initial discovery of magainins from the African clawed frog (Xenopus laevis) in the 1980s, researchers have identified thousands of AMPs from various amphibian species across the globe. researchgate.netnih.gov

Classification and General Characteristics of the Brevinin Peptide Family

Among the numerous families of amphibian AMPs, the brevinin family is one of the most widespread and extensively studied. nih.govuwm.edu.pl First discovered in 1992 in the skin secretions of Rana brevipoda porsa, the brevinin superfamily is now known to comprise over 350 members. nih.govuwm.edu.plmdpi.com

The brevinin family is broadly classified into two main subfamilies:

Brevinin-1 (B586460): These are typically shorter peptides, around 24 amino acids in length. nih.govnih.gov

Brevinin-2 (B1175259): These are generally longer, consisting of approximately 33–34 amino acid residues. nih.govnih.gov

Brevinins are linear, cationic peptides that exhibit an amphipathic α-helical structure in membrane-like environments. nih.govnih.gov A hallmark feature of most brevinins is a C-terminal cyclic domain known as the "Rana box". nih.govnih.govmdpi.com This structure consists of a disulfide bridge between two cysteine residues, enclosing a loop of several amino acids. nih.govuniprot.org While the primary amino acid sequences of brevinins can vary significantly even between closely related species, certain residues, particularly those within the Rana box, are often conserved. uwm.edu.plmdpi.com

Specific Research Focus on Brevinin-2E-OG1 as a Representative Compound

Brevinin-2E-OG1 is an antimicrobial peptide that belongs to the brevinin-2 family. It has been identified from the Yunnanfu frog (Odorrana grahami), an amphibian native to Asia. As a member of the brevinin-2 family, it represents a class of peptides with potent antimicrobial properties. mdpi.com

Scientific interest in a specific compound like Brevinin-2E-OG1 stems from its potential as a model for understanding structure-activity relationships within its family and as a candidate for therapeutic development. Research on brevinins often involves isolating the native peptide or synthesizing it, followed by characterizing its antimicrobial spectrum against various bacteria and fungi. nih.gov

The UniProt database, a comprehensive resource for protein sequence and annotation data, lists Brevinin-2E-OG1 under the accession number A6MAT0. The entry indicates that the peptide is derived from a larger precursor protein containing a signal peptide, a propeptide region, and the mature peptide sequence. Gene Ontology annotations for Brevinin-2E-OG1 suggest a role in the defense response to both Gram-positive and Gram-negative bacteria.

While detailed published research focusing exclusively on Brevinin-2E-OG1 is limited, data for a peptide with the same designation from a related species, Odorrana andersonii, shows its activity against specific bacterial strains. cpu-bioinfor.org This highlights the broad-spectrum potential typical of the brevinin family. The study of individual peptides like Brevinin-2E-OG1, and comparison with close relatives such as Brevinin-2R and Brevinin-2GUb, allows scientists to decipher the functional importance of specific amino acids and structural motifs, like the Rana box, in balancing antimicrobial potency and potential toxicity. nih.govnih.gov This knowledge is crucial for engineering novel peptide-based therapeutics with improved efficacy and safety profiles. mdpi.com

Research Findings on Brevinin Peptides

The table below presents minimal inhibitory concentration (MIC) data for a brevinin peptide, illustrating the typical quantitative data sought in antimicrobial research.

Peptide NameSource OrganismTarget MicroorganismMIC (μg/ml)Reference
Brevinin-2E-OG1Odorrana andersoniiEscherichia coli ATCC 2592213.2 cpu-bioinfor.org
Brevinin-2E-OG1Odorrana andersoniiBacillus pyocyaneus CMCCB 101046.6 cpu-bioinfor.org

Properties

bioactivity

Antimicrobial

sequence

GLLDTFKNMALNAAKSAGVSVLNALSCKLSKTC

Origin of Product

United States

Advanced Structural Characterization and Biophysical Properties

Amino Acid Sequence Analysis and Cross-Species Conservation Patterns

The primary structure of Brevinin-2E-OG1, as documented in the UniProt database, consists of a 76-amino acid precursor protein. uniprot.org This precursor encompasses a signal peptide (residues 1-22) and the mature peptide chain (residues 23-76). The mature Brevinin-2E-OG1 peptide's sequence is of primary interest for its antimicrobial function.

The following table presents the amino acid sequence of the full Brevinin-2E-OG1 precursor.

Region Sequence
Full PrecursorMKFKKSLFLLVFLGLVSLSIIGEEALDKVVDLGNLVKGVLKTASQHLLNKLKCKISGDC

Table 1: Amino Acid Sequence of Brevinin-2E-OG1 Precursor

Secondary Structure Elucidation in Diverse Mimetic Environments

The secondary structure of brevinin peptides is highly dependent on their environment. In aqueous solutions, peptides like Brevinin-1E, a close relative, predominantly exist in a random coil conformation, as demonstrated by circular dichroism (CD) spectroscopy. scilit.com However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or micelles, they undergo a significant conformational change. researchgate.netscilit.com

In these hydrophobic or amphipathic environments, which simulate the bacterial cell membrane, brevinins adopt a largely α-helical structure. mdpi.comscilit.com CD spectroscopy studies on various brevinin peptides consistently show a transition to a helical conformation in the presence of membrane mimetics. mdpi.comresearchgate.netresearchgate.net For example, studies on Brevinin-2GUb and Brevinin-2MP revealed a significant increase in α-helicity in 50% TFE solution. mdpi.comresearchgate.net This induced helicity is a critical step in their antimicrobial action, allowing for effective interaction with and disruption of the target cell membrane. nih.gov

The following table summarizes the typical secondary structure of brevinin peptides in different environments.

Environment Predominant Secondary Structure Method of Determination
Aqueous SolutionRandom CoilCircular Dichroism (CD) Spectroscopy
Membrane-Mimetic (e.g., TFE, Micelles)α-HelixCD and NMR Spectroscopy

Table 2: Environmental Influence on Brevinin Secondary Structure

Three-Dimensional Structural Determinants of Bioactivity

The bioactivity of Brevinin-2E-OG1 is intrinsically linked to its three-dimensional structure, particularly its amphipathicity and charge distribution. The induced α-helical conformation in a membrane environment results in a distinct spatial arrangement of hydrophobic and hydrophilic amino acid residues.

Amphipathicity: The helical structure of brevinins positions the hydrophobic residues on one face of the helix and the hydrophilic (often cationic) residues on the opposite face. This amphipathic character is crucial for its interaction with the lipid bilayer of bacterial membranes. The hydrophobic face can insert into the nonpolar core of the membrane, while the cationic face interacts with the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids. nih.gov

Charge Distribution: Brevinin peptides are typically cationic, carrying a net positive charge at physiological pH. nih.gov This positive charge facilitates the initial electrostatic attraction to the anionic surfaces of bacterial membranes, concentrating the peptide at the site of action. The number and distribution of these positive charges can influence the peptide's selectivity for bacterial over host cells. nih.gov

The combination of an amphipathic α-helix and a net positive charge are key determinants for the membrane-disrupting activity of Brevinin-2E-OG1, which is a common mechanism among many antimicrobial peptides.

Conformational Dynamics and Stability in Relation to Functional States

The function of antimicrobial peptides is not solely dependent on a static three-dimensional structure but also on their conformational dynamics and stability. nih.gov Molecular dynamics (MD) simulations of brevinin peptides have provided insights into their dynamic behavior. ajol.info These studies suggest that while a helical conformation is predominant in membrane environments, the peptides retain a degree of flexibility. ajol.info

This conformational flexibility can be crucial for the peptide to adapt to the complex and dynamic environment of a biological membrane, allowing it to effectively disrupt the lipid bilayer. The transition from a disordered state in solution to a structured, membrane-bound state is a key functional dynamic. scilit.comnih.gov The stability of the helical conformation once bound to the membrane is also a factor in its potency. The presence of specific residues can influence this stability; for instance, proline residues, often found in Brevinin-1 (B586460) peptides, can introduce a kink in the helical structure, which may be important for its function. nih.gov

Analysis of Conserved Structural Motifs (e.g., "Rana Box") and Their Functional Contribution

A highly conserved feature among many ranid frog antimicrobial peptides, including those of the brevinin family, is the "Rana box". nih.govscilit.com This motif consists of a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. mdpi.com In the Brevinin-2 (B1175259) family, this is typically a Cys-(Xaa)4-Lys-Cys sequence. nih.gov

The functional contribution of the Rana box appears to be variable among different peptide families. In some peptides, such as ranatuerin-2 (B1576050) and brevinin-1, its removal drastically reduces bioactivity. mdpi.com However, in other cases, including some Brevinin-2 peptides, the Rana box is not essential for antimicrobial activity, and its removal can even enhance potency against certain pathogens. mdpi.commdpi.com For example, a study on Brevinin-2GUb demonstrated that a truncated analog lacking the Rana box, but with a C-terminal amidation, could still exhibit potent antimicrobial activity. mdpi.com This suggests that for some Brevinin-2 peptides, the N-terminal α-helical domain is the primary driver of their antimicrobial action.

Molecular Mechanisms of Antimicrobial Action

Interactions with Microbial Cell Membranes

The primary and most critical target of Brevinin-2E-OG1 is the microbial cell membrane. Unlike many conventional antibiotics that have specific intracellular targets, most AMPs, including those in the brevinin family, exert their antimicrobial effects by physically disrupting the bacterial membrane. nih.govnih.gov This direct action on the membrane is a key reason why the development of resistance to AMPs is considered energetically costly for bacteria. nih.gov

While direct studies on the pore formation of Brevinin-2E-OG1 are not extensively detailed in the available literature, the mechanisms can be inferred from closely related brevinin peptides. The general model for α-helical AMPs involves the peptide monomers binding to the membrane surface and then inserting into the lipid bilayer. mdpi.com This insertion process disrupts the membrane's barrier function, leading to the leakage of intracellular contents and ultimately cell death. nih.gov

Several models describe the process of pore formation by AMPs, including the "barrel-stave," "carpet," and "toroidal pore" models. For many brevinins, an amphipathic α-helical structure is adopted in the hydrophobic environment of the membrane. nih.gov This structure is crucial for perturbing the phospholipid bilayer. nih.gov It is likely that Brevinin-2E-OG1 follows a similar path, leading to membrane permeabilization. For instance, studies on other brevinins have shown they cause significant disruption to bacterial membranes. nih.gov

The initial contact between Brevinin-2E-OG1 and a microbial cell is governed by electrostatic interactions. nih.gov Bacterial membranes are typically rich in anionic components, such as phosphatidylglycerol and cardiolipin, which give them a net negative charge. mdpi.com As a cationic peptide, Brevinin-2E-OG1 is electrostatically drawn to the microbial surface. nih.gov

Following this initial attraction, the hydrophobic residues of the peptide facilitate its insertion into the nonpolar core of the lipid bilayer. mdpi.com The amphipathic nature of brevinins, with distinct hydrophilic (positively charged) and hydrophobic faces, is a key determinant of their antimicrobial function. mdpi.com This dual character allows for both the initial binding and the subsequent membrane disruption. The balance between cationicity and hydrophobicity is critical; an increase in net positive charge can enhance antimicrobial activity, but excessive hydrophobicity can lead to increased toxicity towards host cells. nih.gov

The specificity of Brevinin-2E-OG1 for microbial over host cells is largely determined by differences in membrane composition. As mentioned, bacterial membranes are anionic, making them a prime target for cationic AMPs. mdpi.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in a membrane surface that is close to electrically neutral. nih.gov This difference in surface charge provides a basis for the selective targeting of bacterial cells.

However, it is important to note that many brevinin peptides, particularly those in the brevinin-1 (B586460) family, have been shown to exhibit high hemolytic activity, indicating a degree of toxicity to eukaryotic cells like red blood cells. nih.gov While peptides in the brevinin-2 (B1175259) subfamily generally show weaker hemolytic activity compared to brevinin-1 peptides, this remains a crucial aspect of their activity profile. nih.gov

Intracellular Targets and Biochemical Pathway Perturbation

While membrane disruption is the primary mechanism of action for many AMPs, some can translocate across the bacterial membrane to act on intracellular targets. mdpi.com For example, the AMP buforin II can bind to DNA and RNA, while others have been shown to inhibit protein synthesis or the activity of intracellular enzymes. mdpi.comnih.gov

For the brevinin family, some members have demonstrated the ability to affect intracellular processes. For instance, Brevinin-2R has been observed to decrease mitochondrial membrane potential and ATP levels. nih.gov Another brevinin analogue has been suggested to exert its bactericidal effects through multiple mechanisms, including both membrane disruption and DNA binding. nih.gov While the specific intracellular targets of Brevinin-2E-OG1 have not been explicitly identified, the possibility of such interactions cannot be ruled out, especially at sub-lethal concentrations where the peptide might enter the cell without causing immediate lysis.

Distinction of Action Mechanisms from Conventional Antibiotics

The mode of action of Brevinin-2E-OG1 and other AMPs is fundamentally different from that of conventional antibiotics. Traditional antibiotics typically have highly specific intracellular targets, such as enzymes involved in cell wall synthesis (e.g., penicillin), protein synthesis (e.g., tetracycline), or DNA replication (e.g., quinolones). nih.gov This high specificity, while effective, also provides a clear pathway for bacteria to develop resistance through mutations in the target protein.

In contrast, the primary target of Brevinin-2E-OG1 is the entire microbial membrane. nih.govnih.gov This non-specific, physical mechanism of disruption makes it much more difficult for bacteria to evolve resistance, as it would require substantial changes to the fundamental structure of their cell membranes. nih.gov Furthermore, some AMPs, potentially including Brevinin-2E-OG1, may have multiple targets, including both the membrane and intracellular components, further complicating the development of resistance. nih.gov

Research Findings on Brevinin-2E-OG1

The following table summarizes the available research data on the antimicrobial activity of Brevinin-2E-OG1.

Peptide Target Organism Minimum Inhibitory Concentration (MIC) Source
Brevinin-2E-OG1Escherichia coli12.5 µM bicnirrh.res.in
Brevinin-2E-OG1Staphylococcus aureus50 µM bicnirrh.res.in
Brevinin-2E-OG1Candida albicans>100 µM bicnirrh.res.in

Spectrum of Antimicrobial Activity

Broad-Spectrum Efficacy Against Gram-Positive Bacterial Strains

Peptides belonging to the brevinin-2 (B1175259) family, including Brevinin-2E-OG1, have demonstrated notable activity against Gram-positive bacteria. nih.govresearchgate.net While specific data for Brevinin-2E-OG1 is limited in publicly available research, the activity profile of closely related brevinin-2 peptides provides significant insight into its expected efficacy. For instance, other members of the brevinin-2 family have shown potent action against reference strains of Staphylococcus aureus. researchgate.netnih.gov Another related peptide, Brevinin-1BW, was found to have a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Staphylococcus aureus (ATCC 25923) and 3.125 μg/mL against Enterococcus faecalis (ATCC 29212). mdpi.comnih.gov The brevinin family is generally recognized for its effectiveness against these types of bacteria. nih.gov

Table 1: Efficacy of Related Brevinin Peptides Against Gram-Positive Bacteria

Peptide Bacterial Strain Minimum Inhibitory Concentration (MIC)
Brevinin-1BW Enterococcus faecalis (ATCC 29212) 3.125 µg/mL
Brevinin-1BW Staphylococcus aureus (ATCC 25923) 6.25 µg/mL

This table presents data from related brevinin peptides to illustrate the typical efficacy of the family against Gram-positive strains. Data for Brevinin-2E-OG1 is not specifically detailed in the referenced results. researchgate.netnih.govmdpi.comnih.gov

Effectiveness Against Gram-Negative Bacterial Strains

The Brevinin-2E-OG1 peptide is classified as active against Gram-negative bacteria. bicnirrh.res.in Studies on the broader brevinin-2 family confirm this, showing consistent inhibitory action against a range of Gram-negative pathogens. nih.govnih.gov For example, Brevinin-2E-OG1 itself has a reported Minimum Inhibitory Concentration (MIC) of 12.5 µM against Escherichia coli. bicnirrh.res.in Other peptides in the brevinin-2 family have been tested against reference strains of Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, and Klebsiella pneumoniae, demonstrating the family's broad-spectrum nature. researchgate.netnih.gov The related peptide Brevinin-2Ec, also isolated from Rana esculenta, showed potent growth-inhibitory activity against E. coli. nih.govuwm.edu.pl

Table 2: Efficacy of Brevinin-2E-OG1 and Related Peptides Against Gram-Negative Bacteria

Peptide Bacterial Strain Minimum Inhibitory Concentration (MIC)
Brevinin-2E-OG1 Escherichia coli 12.5 µM
Brevinin-2PRa Pseudomonas aeruginosa (clinical isolates) 6 - 12 µM
Brevinin-2PRa Escherichia coli Active (MIC not specified)
Brevinin-2PRa Enterobacter cloacae Active (MIC not specified)

This table includes specific MIC data for Brevinin-2E-OG1 against E. coli and contextual data from closely related peptides. bicnirrh.res.inresearchgate.netnih.gov

Antifungal Activity Against Pathogenic Yeasts and Fungi

Brevinin-2E-OG1 is recognized for its antifungal properties. bicnirrh.res.in The brevinin superfamily of peptides, as a whole, demonstrates microbicidal activity against various strains of pathogenic fungi. nih.gov For example, a related peptide, Brevinin-2R, has been shown to be active against the pathogenic yeasts Candida albicans and Candida tropicalis. nih.gov However, the activity can be selective; some brevinin peptides, such as Brevinin-1pl, have shown no obvious inhibitory activity against certain strains of C. albicans. nih.gov This highlights the variability in the antifungal spectrum even within the same peptide family.

Table 3: Antifungal Spectrum of a Related Brevinin Peptide

Peptide Fungal Strain Activity
Brevinin-2R Candida albicans Active

This table shows the antifungal activity of Brevinin-2R, a related peptide, as specific MIC values for Brevinin-2E-OG1 were not available in the search results. nih.gov

Activity Profile Against Multidrug-Resistant (MDR) Microbial Isolates

The potential of brevinin peptides extends to combating multidrug-resistant (MDR) pathogens, a significant area of research. nih.gov While specific studies focusing exclusively on Brevinin-2E-OG1 against MDR strains are not detailed in the provided results, research on analogous peptides is promising. For instance, a synthetic analogue of Brevinin-1 (B586460), named 5R, has demonstrated high effectiveness against Methicillin-resistant Streptococcus aureus (MRSA). nih.gov Another study on Brevinin-1BW showed it possessed an MIC of 6.25 μg/mL against a multidrug-resistant strain of Staphylococcus aureus (ATCC 29213). mdpi.comnih.gov Furthermore, the antimicrobial peptide Brevinin-2ISb has been shown to effectively inhibit MRSA at low concentrations, suggesting that peptides from this family are strong candidates for development against antibiotic-resistant bacteria. researchgate.net

Table 4: Efficacy of Related Brevinin Peptides Against MDR Bacteria

Peptide MDR Bacterial Strain Minimum Inhibitory Concentration (MIC)
Brevinin-1BW Multidrug-resistant Staphylococcus aureus (ATCC 29213) 6.25 µg/mL
Brevinin-1 analogue 5R Methicillin-resistant Streptococcus aureus (MRSA) Highly effective (MIC not specified)

This table illustrates the potential of the brevinin family against MDR strains, based on data from closely related peptides. mdpi.comnih.govnih.govresearchgate.net

Computational and Bioinformatic Approaches in Brevinin 2e Og1 Research

Bioinformatic Analysis of Sequence Homology and Functional Motifs

Bioinformatic analysis is the foundational step in characterizing novel peptides like Brevinin-2E-OG1. By comparing its amino acid sequence with extensive protein and peptide databases, researchers can infer its evolutionary relationships, predict its function, and identify conserved regions that are crucial for its activity.

Brevinin-2E-OG1 is a 33-amino-acid peptide with the sequence GLLDTFKNLALNAAKSAGVSVLNSLSCKLSKTC. bicnirrh.res.in Database searches reveal that it belongs to the Brevinin-2 (B1175259) family of antimicrobial peptides, which are commonly found in ranid frogs. bicnirrh.res.innih.gov These peptides are characterized by a conserved C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) loop. nih.govresearchgate.net In Brevinin-2E-OG1, this corresponds to the C-terminal sequence CKLSKTC. bicnirrh.res.in

Sequence alignment tools, such as BLAST and Clustal Omega, have been instrumental in identifying homologous peptides and conserved domains. bicnirrh.res.in The UniProt database entry for Brevinin-2E-OG1 (accession number A6MAT0) indicates that it contains a "Frog antimicrobial peptide brevinin-2/esculentin type" domain. uniprot.org Furthermore, Gene Ontology (GO) annotations derived from these analyses predict its involvement in biological processes such as "defense response to Gram-negative bacterium" and "defense response to Gram-positive bacterium". uniprot.org

FeatureDescriptionDatabase/Tool
Sequence GLLDTFKNLALNAAKSAGVSVLNSLSCKLSKTCCAMP, UniProt bicnirrh.res.inuniprot.org
Family Brevinin-2InterPro, Pfam bicnirrh.res.inuniprot.org
Functional Motif C-terminal Rana box (CKLSKTC)UniProt, Published Literature nih.govuniprot.org
Predicted Function Defense response to bacteriaGene Ontology (GO) uniprot.org

Molecular Dynamics (MD) Simulations of Peptide-Lipid Bilayer Interactions

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. In the context of Brevinin-2E-OG1, MD simulations can provide atomic-level insights into how the peptide interacts with and disrupts bacterial cell membranes, a process that is challenging to observe directly through experimental methods. springernature.commdpi.com

While specific MD simulation studies exclusively focused on Brevinin-2E-OG1 are not extensively published, the principles are well-established from studies on other AMPs. nih.govmdpi.com A typical simulation would involve placing a model of Brevinin-2E-OG1, often predicted to have an α-helical structure in a membrane environment, near a simulated lipid bilayer representing a bacterial membrane. mdpi.com These models can be simplified representations of Gram-positive or Gram-negative bacterial membranes. mdpi.com

The simulations can track the peptide's initial binding to the membrane surface, its insertion into the hydrophobic core of the bilayer, and the subsequent disruption of the membrane structure, which can occur through various mechanisms like the formation of pores or a "carpet-like" disruption. nih.govmdpi.com These simulations help in understanding the roles of specific amino acid residues in membrane interaction and can guide the design of peptides with enhanced membrane-disrupting capabilities. nih.gov

In Silico Prediction and Modeling of Antimicrobial Peptide Properties

A variety of in silico tools are available to predict the physicochemical and biological properties of peptides like Brevinin-2E-OG1 from their amino acid sequence. These predictive models are often based on machine learning algorithms trained on large datasets of known antimicrobial peptides. researchgate.netmdpi.com

Web-based servers and standalone software can predict properties such as:

Secondary Structure: Programs like Pep-fold can predict the three-dimensional structure of the peptide, indicating regions of α-helices, β-sheets, and random coils. For many brevinins, an α-helical conformation is adopted in a membrane-like environment, which is crucial for their function. nih.govnih.gov

Physicochemical Properties: Tools can calculate parameters like net charge, hydrophobicity, and amphipathicity, all of which are critical determinants of antimicrobial activity. The cationic and amphipathic nature of Brevinin-2E-OG1 is a key feature that can be analyzed computationally. nih.gov

Antimicrobial Activity: Some algorithms can predict the likelihood of a peptide having antimicrobial activity and even its potential spectrum of activity against different types of bacteria. researchgate.net

Toxicity: In silico models can also estimate the hemolytic activity or cytotoxicity of a peptide towards eukaryotic cells, which is a crucial consideration for therapeutic development. researchgate.net

PropertyPredicted Significance for Brevinin-2E-OG1
Secondary Structure Likely α-helical in membrane environments, facilitating membrane interaction. nih.govnih.gov
Net Charge Positive charge facilitates initial electrostatic attraction to negatively charged bacterial membranes. nih.gov
Amphipathicity Spatial separation of hydrophobic and hydrophilic residues allows for insertion into the lipid bilayer. nih.gov
Toxicity The "Rana box" has been implicated in the hemolytic activity of some brevinins. mdpi.comnih.gov

Computational-Guided Rational Design for De Novo Peptide Development

The insights gained from bioinformatic analysis and in silico modeling provide a solid foundation for the rational design of new peptides based on the Brevinin-2E-OG1 template. The goal of this computational-guided approach is to create novel peptide analogs with improved therapeutic properties, such as enhanced antimicrobial potency, broader spectrum of activity, and reduced toxicity. nih.govmdpi.comnih.gov

A common strategy involves making specific modifications to the peptide sequence and then using computational tools to predict the impact of these changes. For instance, researchers have explored the truncation of the C-terminal "Rana box" in other brevinin peptides, as this region has been associated with hemolytic activity. mdpi.comnih.gov In silico predictions can help assess whether such a truncation would negatively impact the antimicrobial activity while improving the safety profile. mdpi.com

Another approach is the substitution of specific amino acids. For example, introducing D-amino acids at the N-terminus has been shown to enhance the activity of some brevinin analogs. mdpi.com Computational modeling can be used to predict how such substitutions would affect the peptide's structure, stability, and interaction with bacterial membranes. mdpi.com This iterative cycle of in silico design, prediction, and subsequent experimental validation accelerates the development of promising new antimicrobial drug candidates. nih.govmdpi.com

Microbial Resistance to Antimicrobial Peptides

Microbial Adaptations to Membrane-Targeting Agents

Since the primary target for many AMPs, including those in the brevinin family, is the cell membrane, bacteria have developed specific adaptations to withstand membrane-disrupting activities. nih.govfrontiersin.org These adaptations are crucial for survival in environments containing such agents, including within a host during an infection.

A key adaptation involves altering the composition and physical properties of the cell membrane to make it less susceptible to peptide insertion and pore formation. This can be achieved by:

Altering Membrane Fluidity: Bacteria can modify the fatty acid composition of their membrane phospholipids (B1166683). Increasing the proportion of saturated or cyclic fatty acids can decrease membrane fluidity, making it more difficult for AMPs to integrate into and disrupt the lipid bilayer.

Modifying Surface Charge: As mentioned previously, the most prevalent adaptation is reducing the electrostatic attraction between cationic AMPs and the anionic bacterial membrane. In Gram-negative bacteria, this is often accomplished by modifying the lipid A component of LPS. The addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to the phosphate (B84403) groups of lipid A neutralizes its negative charge, weakening the initial binding of AMPs. nih.gov

Membrane Stabilization: Some bacteria can produce molecules that stabilize the membrane. For example, the synthesis of hopanoids, which are structurally similar to eukaryotic sterols, can increase the rigidity of the inner membrane, thus counteracting the destabilizing effect of AMPs. nih.gov

Sensing and Regulatory Systems: Bacteria possess sophisticated two-component regulatory systems (TCS) that can sense membrane stress and trigger an adaptive response. nih.gov For example, the PhoP/PhoQ system in many Gram-negative bacteria and the LiaFSR system in Gram-positives can detect the presence of cationic AMPs and upregulate genes involved in membrane modification and repair, leading to a transiently more resistant state. nih.gov

These adaptations are summarized in the table below.

Adaptation StrategyMolecular MechanismEffect on Membrane
Altering Fluidity Changing the ratio of saturated to unsaturated fatty acids.Decreases membrane fluidity, hindering AMP insertion.
Modifying Charge Addition of positively charged groups (e.g., L-Ara4N) to LPS or teichoic acids.Reduces net negative surface charge, repelling cationic AMPs.
Stabilization Synthesis of stabilizing molecules like hopanoids.Increases membrane rigidity, counteracting AMP-induced destabilization.
Sensing & Regulation Activation of two-component systems (e.g., PhoP/PhoQ, LiaFSR).Upregulates genes for membrane repair and modification, inducing a protective state.

Comparative Analysis of Resistance Development Against Brevinin-2E-OG1 Versus Conventional Antibiotics

A significant advantage of AMPs over conventional antibiotics is the reportedly slower rate at which bacteria develop resistance to them. nih.govresearchgate.net While specific long-term resistance studies focusing exclusively on Brevinin-2E-OG1 are not widely available, we can extrapolate from the data on the brevinin family and other membrane-active AMPs to draw a comparative analysis. nih.govmdpi.com

Conventional antibiotics typically have a very specific intracellular target, such as an enzyme involved in cell wall synthesis (e.g., penicillin-binding proteins) or a ribosomal subunit for protein synthesis (e.g., macrolides). youtube.com This specificity makes them vulnerable to resistance through a single point mutation in the gene encoding the target protein. youtube.com Such a mutation can decrease the antibiotic's binding affinity, rendering it ineffective, and this resistance can then spread rapidly through a bacterial population.

This fundamental difference in the mechanism of action is the primary reason for the slower development of resistance to AMPs. Studies on various brevinin peptides have shown their efficacy against multi-drug resistant (MDR) bacteria, including strains resistant to conventional antibiotics, which supports their potential as a durable alternative. nih.govnih.govulster.ac.uk

The table below provides a comparative overview of the factors influencing resistance development.

FeatureConventional AntibioticsAntimicrobial Peptides (e.g., Brevinin-2E-OG1)
Primary Target Specific intracellular enzyme or structure (e.g., ribosome, DNA gyrase).The entire cell membrane bilayer. frontiersin.org
Mechanism of Action Inhibition of a specific metabolic pathway (e.g., protein synthesis, cell wall formation).Physical disruption of membrane integrity, pore formation, depolarization. frontiersin.org
Resistance Pathway Often requires a single point mutation in the target gene. youtube.comRequires multiple, complex changes to the overall membrane composition. youtube.com
Rate of Resistance Can develop and spread rapidly. nih.govGenerally develops much more slowly. nih.govresearchgate.net
Efficacy against MDR Often ineffective against strains resistant to their class.Often effective against multi-drug resistant bacteria. nih.govulster.ac.uk

Immunomodulatory and Host Defense Contributions of Brevinin 2e Og1

Modulation of Host Immune Cell Responses

Antimicrobial peptides, including those in the brevinin family, are recognized for their ability to influence the behavior of various host immune cells. qub.ac.uk They can act as signaling molecules that recruit and activate key players in the immune cascade, such as neutrophils, monocytes, and dendritic cells. qub.ac.uk This activity helps to orchestrate a more effective and rapid response to invading pathogens.

For instance, some members of the broader brevinin superfamily have been shown to influence the release of cytokines from immune cells. One study on brevinin-2 (B1175259) peptides demonstrated the ability to modulate cytokine secretion from peripheral blood mononuclear cells (PBMs). Specifically, Brevinin-2GU could reduce the release of the pro-inflammatory cytokine interferon-gamma (IFN-γ) from unstimulated cells. nih.gov Another peptide, B2RP-ERa, not only reduced tumor necrosis factor (TNF) release but also significantly increased the secretion of anti-inflammatory cytokines like transforming growth factor-beta (TGF-β), interleukin-4 (IL-4), and interleukin-10 (IL-10). nih.gov Furthermore, the peptide Brevinin-2R, isolated from Rana ridibunda, has been observed to induce the expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β) in HepG2 cancerous cells, indicating a direct effect on cellular signaling pathways that govern inflammatory responses. researchgate.net

These findings suggest that peptides like Brevinin-2E-OG1 likely participate in a complex regulation of the immune system, balancing pro-inflammatory and anti-inflammatory signals to effectively clear infections while preventing excessive tissue damage from inflammation.

Anti-Inflammatory Activities and Signaling Pathway Interactions

A significant aspect of the immunomodulatory function of brevinin-2 peptides is their direct anti-inflammatory activity. This is often achieved by interfering with key inflammatory signaling pathways within immune cells, such as macrophages. A prime example is the peptide Brevinin-2MP, isolated from the frog Microhyla pulchra. nih.gov This peptide has been shown to inhibit the production of several pro-inflammatory mediators, including nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), IL-6, and TNF-α, in macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov

The mechanism behind this inhibition involves the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. nih.gov Research on Brevinin-2MP demonstrated that it could reduce the phosphorylation of key proteins in these pathways, such as JNK, ERK, p38, and p65. nih.gov The MAPK and NF-κB pathways are central to the inflammatory response, as they control the transcription of numerous pro-inflammatory genes. By suppressing these pathways, brevinin-2 peptides can effectively dampen the inflammatory reaction. nih.gov This dual ability to both kill microbes and control inflammation makes these peptides highly efficient components of the host defense system.

Table 1: Effects of Brevinin-2MP on Pro-inflammatory Mediators

Mediator Effect in LPS-stimulated Macrophages Signaling Pathway Implicated Reference
Nitric Oxide (NO) Inhibition of production MAPK/NF-κB nih.gov
TNF-α Inhibition of production MAPK/NF-κB nih.gov
IL-6 Inhibition of production MAPK/NF-κB nih.gov

This table is based on data for Brevinin-2MP, a related peptide, to illustrate the potential anti-inflammatory mechanisms of the Brevinin-2 family.

Lipopolysaccharide (LPS) Neutralization and Endotoxin Binding Properties

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation and can lead to septic shock when released into the bloodstream. Many antimicrobial peptides, particularly cationic ones, can directly bind to and neutralize LPS, preventing it from activating host immune cells. nih.govnih.govfrontiersin.org This is a critical host-defense function.

While direct LPS-binding data for Brevinin-2E-OG1 is not available, studies on other brevinins have demonstrated this capability. For example, Brevinin-1GHd has been shown to bind directly to LPS. nih.govnih.gov This interaction is often driven by electrostatic forces between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. frontiersin.org Following this initial binding, hydrophobic interactions can further stabilize the peptide-LPS complex, effectively sequestering the endotoxin. frontiersin.org

The binding affinity of these peptides to LPS can be quantified. For instance, Brevinin-1GHd was found to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 μM. nih.govnih.gov This binding leads to the suppression of LPS-induced release of inflammatory cytokines. nih.gov The ability to neutralize LPS is a key therapeutic advantage, as it not only helps in clearing the bacterial infection but also in managing the potentially lethal inflammatory consequences of the infection. nih.gov Given the structural and functional similarities within the brevinin superfamily, it is highly probable that Brevinin-2E-OG1 also possesses LPS-neutralizing properties.

Table 2: Investigated Properties of Related Brevinin Peptides

Peptide Source Organism Investigated Activity Key Findings Reference(s)
Brevinin-2R Rana ridibunda Immunomodulation Induced IL-6 and IL-1β expression in HepG2 cells. researchgate.net
Brevinin-2MP Microhyla pulchra Anti-inflammatory Inhibited LPS-induced NO, TNF-α, IL-6, and MCP-1 via MAPK/NF-κB pathway. nih.gov

This table summarizes findings on related brevinin peptides to infer the potential functions of Brevinin-2E-OG1.

Future Research Trajectories and Scientific Prospects

Discovery of Novel Brevinin-2E-OG1 Derivatives and Their Biological Functions

A significant future direction for Brevinin-2E-OG1 research lies in the design and synthesis of novel derivatives to enhance its biological activity and optimize its properties. Studies on other brevinin peptides have demonstrated that modifications to the peptide sequence can lead to improved antimicrobial potency and reduced toxicity. nih.govnih.gov

One common strategy involves creating truncated analogs. Research on Brevinin-2GHk, for instance, showed that N-terminal 25-mer truncated derivatives exhibited significantly improved antimicrobial activity and lower cytotoxicity compared to the parent peptide. nih.gov Similarly, for Brevinin-2GUb, it was found that the N-terminal region is the active fragment, suggesting that shortening the peptide is a viable optimization strategy. nih.govqub.ac.uk Future research on Brevinin-2E-OG1 could explore similar truncations to identify the minimal active sequence, potentially leading to more cost-effective and efficient peptide-based antimicrobials.

Another approach is amino acid substitution. Increasing the net positive charge (cationicity) and optimizing the amphipathic α-helical structure are key factors in the antimicrobial activity of brevinins. nih.govqub.ac.uk For example, the analog t-Brevinin-2GUb-6K, with increased cationic charges, showed drastically improved activity against bacteria, including clinical isolates and fungi. nih.govqub.ac.uk Future studies could systematically substitute specific amino acids in the Brevinin-2E-OG1 sequence to enhance its charge and amphipathicity, thereby potentially boosting its antimicrobial efficacy. The role of the C-terminal "Rana box," a disulfide-bridged loop, is also a critical area for investigation, as its removal has been shown to have variable effects on the activity of different brevinin-2 (B1175259) peptides. nih.govqub.ac.uk

Table 1: Examples of Brevinin Derivatives and Their Modified Properties

Parent Peptide Derivative Modification Outcome
Brevinin-2GUb t-Brevinin-2GUb-6K Increased cationic charges and amphipathicity Drastically improved antimicrobial activity against bacteria and fungi. nih.govqub.ac.uk
Brevinin-2GHk Truncated analogs Removal of C-terminal portion Significantly improved antimicrobial activity and reduced cytotoxicity. nih.gov

This table is interactive. Users can sort and filter the data based on the columns.

Elucidation of Advanced Mechanism of Action Pathways

While it is generally understood that brevinin peptides exert their antimicrobial effects by interacting with and disrupting microbial cell membranes, the precise mechanisms can vary and are a crucial area for future research. mdpi.commdpi.com It is postulated that in a membrane-like environment, these peptides adopt an amphipathic α-helical structure which facilitates the perturbation of the phospholipid bilayer, leading to microbial death. nih.gov

Future investigations into Brevinin-2E-OG1's mechanism of action should employ advanced techniques to visualize and quantify its interaction with bacterial membranes. This could include the use of transmission electron microscopy, as has been done for other peptides from Odorrana grahami, to observe the morphological changes induced in different microorganisms. nih.gov Furthermore, techniques like flow cytometry can be used to assess membrane permeabilization. mdpi.com

Beyond membrane disruption, other potential mechanisms should be explored. Some antimicrobial peptides have been found to translocate into the cytoplasm and interact with intracellular targets, such as DNA. nih.gov Research into whether Brevinin-2E-OG1 or its derivatives possess such multimodal mechanisms could reveal new pathways for its antimicrobial activity. Understanding these advanced mechanisms is critical for the rational design of more effective derivatives.

Exploration of Synergistic Antimicrobial Strategies with Brevinin-2E-OG1

A highly promising avenue for future research is the investigation of Brevinin-2E-OG1 in combination with conventional antibiotics. This approach, known as synergistic antimicrobial therapy, can enhance the efficacy of existing drugs, lower the required doses, and potentially circumvent antimicrobial resistance.

A study on a related peptide, Brevinin-2CE, demonstrated significant synergistic effects when combined with five different antibiotics against multidrug-resistant clinical isolates of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presumed mechanism is that the peptide's membrane-disrupting action increases the permeability of the bacterial cell membrane, allowing antibiotics to enter the cell more easily and reach their intracellular targets. nih.gov

Future research should systematically test combinations of Brevinin-2E-OG1 with a panel of antibiotics against a broad range of pathogenic bacteria. The Fractional Inhibitory Concentration (FIC) index is a standard method to quantify these interactions, classifying them as synergistic, additive, indifferent, or antagonistic. mdpi.com Identifying potent synergistic combinations could pave the way for novel therapeutic strategies to combat infections caused by drug-resistant "superbugs."

Table 2: Synergistic Effects of Brevinin-2CE with Antibiotics

Antibiotic Target Organism Outcome of Combination with Brevinin-2CE
Various (5 types) Extended-spectrum β-lactamase-producing E. coli Most combinations showed synergistic effects. nih.gov

This table is interactive. Users can sort and filter the data based on the columns.

Innovations in Peptide Delivery Systems for Research Applications

The practical application of antimicrobial peptides like Brevinin-2E-OG1 in research settings can be limited by factors such as their short half-life in biological systems. nih.gov Therefore, the development of innovative delivery systems is a critical area of future research.

One promising approach is the use of nanotechnology. Functionalizing nanoparticles with brevinin peptides could enhance their stability and antibacterial activity. nih.govnih.gov For instance, decorating nanoparticles like cerium nano-oxide with brevinins has been proposed as a way to develop advanced bionanomaterials with antimicrobial properties. nih.govmdpi.com These peptide-functionalized nanostructures could serve as powerful tools in various research applications, from studying microbial interactions to developing new antimicrobial surfaces. Future research should focus on designing and testing different nanoparticle-Brevinin-2E-OG1 conjugates to assess their stability, activity, and potential for targeted delivery.

Interdisciplinary Approaches for Comprehensive Brevinin-2E-OG1 Characterization

A comprehensive understanding of Brevinin-2E-OG1 will require a multi-faceted, interdisciplinary approach that integrates expertise from various scientific fields.

Molecular Biology and Genomics: Cloning the gene encoding the Brevinin-2E-OG1 precursor from the cDNA library of Odorrana grahami skin has been a crucial first step. qub.ac.uk Further transcriptomic and proteomic studies of the frog's skin secretions could identify other related peptides and provide insights into their biosynthesis.

Chemistry: Solid-phase peptide synthesis will be essential for producing Brevinin-2E-OG1 and its derivatives for research purposes. This allows for the creation of modified peptides with altered amino acid sequences, truncations, or chemical conjugations.

Biophysics: Techniques such as circular dichroism spectroscopy can be used to study the secondary structure of Brevinin-2E-OG1 in different environments (e.g., aqueous solution vs. membrane-mimicking conditions), which is crucial for understanding its mechanism of action. uniprot.orgnih.gov

Microbiology: Standard antimicrobial susceptibility tests, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental for assessing the peptide's activity against a wide range of bacteria and fungi. nih.govmdpi.com

Cell Biology: In vitro assays using mammalian cell lines are necessary to evaluate the cytotoxicity and hemolytic activity of Brevinin-2E-OG1 and its derivatives, which is a critical step in assessing their therapeutic potential. qub.ac.ukmdpi.com

By combining these diverse approaches, researchers can build a complete profile of Brevinin-2E-OG1, from its genetic origins to its structural properties and biological functions. This comprehensive characterization will be instrumental in guiding the future development of this promising antimicrobial peptide.

Q & A

Q. What experimental methods are used to quantify the antimicrobial activity of Brevinin-2E-OG1?

  • Methodology : Standard assays include broth microdilution (to determine minimum inhibitory concentration, MIC), time-kill kinetics (to assess bactericidal kinetics), and radial diffusion assays (to measure zone-of-inhibition). For example, recombinant AMPs like Cg-Def defensin were tested using similar protocols . Ensure proper controls (e.g., polymyxin B as a positive control) and standardized microbial inoculum sizes (CFU/mL) to minimize variability .

Q. How does Brevinin-2E-OG1 disrupt microbial membranes?

  • Mechanistic Insights : Brevinin-2E-OG1 likely employs a "carpet model" or pore-forming mechanism due to its cationic and amphipathic structure, destabilizing lipid bilayers via electrostatic interactions with anionic microbial membranes. Structural analogs (e.g., maximin 3) show similar α-helical conformations critical for membrane insertion . Fluorescence assays using dye leakage from liposomes or confocal microscopy with membrane-staining dyes (e.g., DiSC3(5)) can validate this .

Q. What are common resistance mechanisms microbes develop against Brevinin-2E-OG1?

  • Key Strategies : Microbial resistance involves membrane modification (e.g., lipid A alteration to reduce negative charge), efflux pumps, or proteolytic degradation. For example, pathogens like Pseudomonas aeruginosa upregulate arn operons to modify lipopolysaccharides, reducing AMP binding . Pair Brevinin-2E-OG1 with EDTA (to disrupt outer membranes) or protease inhibitors in assays to counteract resistance .

Advanced Research Questions

Q. How can structural modifications enhance Brevinin-2E-OG1’s stability and activity?

  • Design Strategies :
  • Modular Engineering : Replace lysine/arginine residues with non-natural amino acids (e.g., D-enantiomers) to reduce proteolysis .
  • Chimeric Peptides : Fuse Brevinin-2E-OG1 with a solid-binding peptide (e.g., TiO2-binding module) for surface-coating applications, as demonstrated in implant antimicrobial coatings .
  • SAR Analysis : Use alanine scanning mutagenesis to identify critical residues. For example, β-sheet regions in brevinin-1BYa were essential for membrane interaction .

Q. How to evaluate Brevinin-2E-OG1’s synergy with conventional antibiotics?

  • Experimental Design :
  • Checkerboard Assay : Combine Brevinin-2E-OG1 with antibiotics (e.g., β-lactams) at sub-MIC concentrations. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5) .
  • Mechanistic Studies : Use transcriptomics to identify pathways affected by combinatorial treatment (e.g., cell wall synthesis genes).

Q. What computational tools predict Brevinin-2E-OG1’s structure-activity relationships?

  • Approaches :
  • Machine Learning : Algorithms like CAMPR3 or DBAASP train on AMP sequences to predict activity . For example, Gabere et al. (2017) compared web-based tools for AMP prediction accuracy .
  • Molecular Dynamics (MD) : Simulate peptide-membrane interactions using GROMACS. Brevinin-1BYa’s dicarba bridges were shown to stabilize membrane insertion .

Q. How to design controlled-release systems for Brevinin-2E-OG1 in biomedical applications?

  • Delivery Systems :
  • Encapsulation : Use liposomes or PLGA nanoparticles triggered by pH (e.g., acidic infection sites). AMP release kinetics can be monitored via HPLC .
  • Surface Coatings : Integrate Brevinin-2E-OG1 with hydrogel matrices (e.g., chitosan) for sustained release on medical devices .

Q. What quality control measures ensure batch-to-batch consistency in synthetic Brevinin-2E-OG1?

  • Best Practices :
  • Analytical HPLC/MS : Verify peptide purity (>95%) and molecular weight.
  • Circular Dichroism (CD) : Confirm secondary structure consistency (α-helical content) across batches .
  • Bioactivity Assays : Standardize MIC testing against reference strains (e.g., E. coli ATCC 25922) .

Contradictions and Validation

  • Membrane Interaction Models : While emphasizes pore formation, suggests brevinin-1BYa’s activity relies on membrane thinning. Resolve this by using neutron diffraction or atomic force microscopy to directly visualize membrane perturbations .
  • Computational Predictions : Empirical validation (e.g., synthesizing predicted AMP variants) is critical, as tools like CAMPR3 may overestimate activity .

Data Presentation Guidelines

  • Follow Beilstein Journal standards: Report MICs in tabular format with error margins (e.g., MIC = 8 ± 2 µg/mL). Place extensive datasets (e.g., MD simulation parameters) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.